

# The Discovery and Synthesis of L-365,260: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery marked a significant advancement in the study of the physiological roles of gastrin and CCK in both the gastrointestinal system and the central nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-365,260.

## **Discovery and Biological Activity**

L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity has made it a valuable pharmacological tool for differentiating the functions of the two major cholecystokinin receptor subtypes.

#### **Mechanism of Action**

L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1]



[5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has been shown to modulate various neurological processes.

### **Quantitative Data Summary**

The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for L-365,260 and related compounds.

Table 1: Receptor Binding Affinity of L-365,260

| Receptor           | Species/Tis<br>sue     | Radioligand                    | Parameter | Value (nM) | Reference |
|--------------------|------------------------|--------------------------------|-----------|------------|-----------|
| CCK2<br>(Gastrin)  | Guinea Pig<br>Stomach  | [ <sup>125</sup> I]Gastrin     | Ki        | 1.9        | [3]       |
| CCK2 (Brain)       | Guinea Pig<br>Brain    | [ <sup>125</sup> I]BH-<br>CCK8 | Ki        | 2.0        | [3]       |
| CCK1<br>(Pancreas) | Guinea Pig<br>Pancreas | [ <sup>125</sup> I]BH-<br>CCK8 | Ki        | >1000      | [3]       |
| CCK2               | -                      | -                              | IC50      | 2          | [4]       |
| CCK1               | -                      | -                              | IC50      | 280        | [4]       |

Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion

| Species                   | Route of<br>Administration | Parameter                       | Value (mg/kg) | Reference |
|---------------------------|----------------------------|---------------------------------|---------------|-----------|
| Mouse                     | Oral                       | ED50                            | 0.03          | [3]       |
| Rat                       | Oral                       | ED50                            | 0.9           | [3]       |
| Guinea Pig                | Oral                       | ED50                            | 5.1           | [3]       |
| Rat (pylorus-<br>ligated) | Intravenous                | ED50 (vs. basal acid secretion) | 12.6          | [5]       |



# Synthesis of L-365,260

The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate, (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea linkage.

## **Synthetic Pathway**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of L-365,260: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673720#I-365260-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com